molecular formula C12H10F2N2O2 B10905506 1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10905506
M. Wt: 252.22 g/mol
InChI Key: GOIRVTOSBFAJHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H10F2N2O2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of benzyl hydrazine with difluoromethyl ketone, followed by cyclization and carboxylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reactions are usually carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-(difluoromethyl)-1H-indazole
  • 1-Benzyl-3-(difluoromethyl)-1H-imidazole
  • 1-Benzyl-3-(difluoromethyl)-1H-triazole

Uniqueness

1-Benzyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

1-benzyl-3-(difluoromethyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-11(14)10-9(12(17)18)7-16(15-10)6-8-4-2-1-3-5-8/h1-5,7,11H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRVTOSBFAJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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